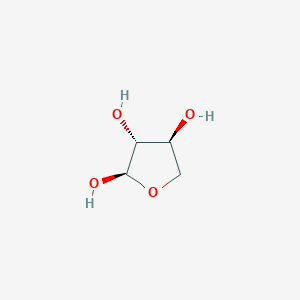
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carbothioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride typically involves multiple steps, starting with the formation of the pyrido-benzothiazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The carbothioic acid ester is then introduced through esterification reactions, often using thionyl chloride or similar reagents to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrido[3,2-b][1,4]benzothiazine: A structurally related compound with similar chemical properties.
Isothipendyl: Another compound with a similar core structure, used in different applications.
Prothipendyl: Shares structural similarities and is used in medicinal chemistry.
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
63906-28-5 |
|---|---|
Formule moléculaire |
C19H24ClN3OS2 |
Poids moléculaire |
410.0 g/mol |
Nom IUPAC |
S-[3-(diethylamino)propyl] pyrido[3,2-b][1,4]benzothiazine-10-carbothioate;hydrochloride |
InChI |
InChI=1S/C19H23N3OS2.ClH/c1-3-21(4-2)13-8-14-24-19(23)22-15-9-5-6-10-16(15)25-17-11-7-12-20-18(17)22;/h5-7,9-12H,3-4,8,13-14H2,1-2H3;1H |
Clé InChI |
XBIIBDDJYHRPHS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCSC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















